An In-depth Technical Guide to (Z)-7-Hexadecenoic Acid, Methyl Ester: Properties, Synthesis, and Applications
An In-depth Technical Guide to (Z)-7-Hexadecenoic Acid, Methyl Ester: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Z)-7-Hexadecenoic acid, methyl ester (CAS 56875-67-3) is a monounsaturated fatty acid methyl ester (FAME) that is gaining interest in various scientific fields.[1] As a naturally occurring compound found in various organisms, including plants, fungi, algae, and bacteria, its unique chemical structure and biological relevance make it a subject of study for potential applications in research and drug development.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and potential applications of (Z)-7-Hexadecenoic acid, methyl ester, designed to be a valuable resource for professionals in the life sciences.
Physicochemical Properties
(Z)-7-Hexadecenoic acid, methyl ester is formally the methyl ester of (Z)-7-Hexadecenoic acid.[1] Its key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₇H₃₂O₂ | [3] |
| Molecular Weight | 268.43 g/mol | [1] |
| CAS Number | 56875-67-3 | [3] |
| IUPAC Name | methyl (Z)-hexadec-7-enoate | [1] |
| Synonyms | Methyl (Z)-7-hexadecenoate, cis-7-Hexadecenoic acid methyl ester | [1] |
| Appearance | A solution in ethanol (as commonly supplied) | [4] |
| Solubility | Soluble in DMF (30 mg/ml), DMSO (30 mg/ml), and Ethanol (50 mg/ml) | [4] |
A comprehensive list of its computed chemical and physical properties is provided in the following table, offering deeper insights into its behavior in various experimental settings.
| Property | Value | Unit | Source |
| XLogP3 | 6.4 | [5] | |
| Hydrogen Bond Donor Count | 0 | [1] | |
| Hydrogen Bond Acceptor Count | 2 | [1] | |
| Rotatable Bond Count | 14 | [1] | |
| Exact Mass | 268.24023 g/mol | [1] | |
| Boiling Point (Predicted) | 358.8 ± 7.0 | °C | [1] |
| Density (Predicted) | 0.868 ± 0.06 | g/cm³ | [1] |
| pKa (Predicted) | 18.25 ± 0.70 | [1] |
Synthesis and Purification
The synthesis of (Z)-7-Hexadecenoic acid, methyl ester can be approached through a multi-step process, typically involving the creation of the Z-alkene backbone followed by esterification. The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, particularly for generating Z-isomers from non-stabilized ylides.[6][7][8]
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of (Z)-7-Hexadecenoic acid, methyl ester.
Purification of Fatty Acid Methyl Esters
Purification of the final product is crucial to remove unreacted starting materials, byproducts such as triphenylphosphine oxide, and any geometric isomers. Common purification techniques include:
-
Column Chromatography: Silica gel chromatography is effective for separating the nonpolar FAME from more polar impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used for high-purity isolation of the desired FAME.[8]
-
Washing: Aqueous washes can be employed to remove water-soluble impurities and catalysts.
Analytical Characterization
Gas chromatography-mass spectrometry (GC-MS) is the most common and powerful technique for the identification and quantification of (Z)-7-Hexadecenoic acid, methyl ester.
Experimental Protocol: GC-MS Analysis of (Z)-7-Hexadecenoic Acid, Methyl Ester
This protocol outlines the general steps for the analysis of FAMEs, which can be adapted for the specific analysis of (Z)-7-Hexadecenoic acid, methyl ester.
1. Sample Preparation and Derivatization:
For biological samples containing the free fatty acid, derivatization to the methyl ester is necessary to increase volatility for GC analysis.
-
Lipid Extraction: Extract total lipids from the sample using a modified Folch method with a chloroform:methanol (2:1) solvent system.[9]
-
Transesterification:
-
Dry the lipid extract under a stream of nitrogen.
-
Add 1 mL of 1 M methanolic HCl to the dried extract.[9]
-
Seal the tube and heat at 80°C for 1 hour.[9]
-
Cool to room temperature.
-
Add 1 mL of 0.9% NaCl solution and 150 µL of hexane.[9]
-
Vortex thoroughly and centrifuge to separate the layers.
-
The upper hexane layer containing the FAMEs is collected for GC-MS analysis.[9]
-
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent GC system (or equivalent).
-
Mass Spectrometer: Agilent MS system (or equivalent).
-
Column: A capillary column suitable for FAME analysis, such as a DB-23 or a similar polar column.
-
Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A typical program might start at a low temperature (e.g., 50-70°C), ramp up to a higher temperature (e.g., 220-250°C) to elute the FAMEs, and hold for a period to ensure all components are eluted.[10]
-
Mass Spectrometer Parameters:
3. Data Analysis:
-
Identification: The identity of (Z)-7-Hexadecenoic acid, methyl ester is confirmed by comparing its retention time and mass spectrum with that of a certified reference standard. The NIST Mass Spectral Library is also a valuable resource for spectral matching.[3]
-
Quantification: For quantitative analysis, an internal standard (e.g., a deuterated FAME or a FAME with an odd-numbered carbon chain not present in the sample) should be added at the beginning of the sample preparation process. A calibration curve is then constructed using known concentrations of the analyte and the internal standard.
Analytical Workflow Diagram
Caption: General workflow for the analytical characterization of (Z)-7-Hexadecenoic acid, methyl ester from biological samples.
Biological Significance and Potential Applications in Drug Development
(Z)-7-Hexadecenoic acid, methyl ester is a naturally occurring monounsaturated fatty acid ester. The parent acid, (Z)-7-Hexadecenoic acid, has been identified as a biomarker for certain physiological and ecological processes.[5][11] While research on the specific therapeutic applications of the methyl ester is ongoing, the broader class of long-chain monounsaturated fatty acids exhibits several biological activities relevant to drug development.
Potential Therapeutic Areas
-
Cardiovascular Health: Long-chain monounsaturated fatty acids have been shown to improve endothelial function, which is a key factor in cardiovascular health.[12] They may also play a role in modulating lipid metabolism.[13]
-
Hepatoprotective Effects: Related fatty acid methyl esters, such as hexadecanoic acid methyl ester, have demonstrated potent hepatoprotective properties in preclinical studies.[14] This suggests that (Z)-7-Hexadecenoic acid, methyl ester could be investigated for similar activities.
-
Antimicrobial and Anti-inflammatory Properties: Fatty acids and their esters are known to possess antimicrobial and anti-inflammatory activities, although the specific mechanisms are still under investigation.
Role in Drug Delivery
The lipophilic nature of (Z)-7-Hexadecenoic acid, methyl ester makes it a candidate for use in advanced drug delivery systems.
-
Lipid-Drug Conjugates: Covalently attaching a lipid moiety, such as a long-chain fatty acid, to a drug molecule can enhance its oral bioavailability, improve its pharmacokinetic profile, and facilitate its loading into lipid-based nanocarriers.[15] The ester group of (Z)-7-Hexadecenoic acid, methyl ester could potentially be modified to link to a parent drug.
-
Transdermal Drug Delivery: Monounsaturated fatty acids like oleic acid are known to enhance the permeability of the stratum corneum, making them useful as penetration enhancers in topical and transdermal drug formulations.[16]
Conclusion
(Z)-7-Hexadecenoic acid, methyl ester is a monounsaturated fatty acid methyl ester with a growing body of research highlighting its presence in nature and its potential utility in various scientific applications. This technical guide has provided a detailed overview of its chemical properties, synthesis, analytical characterization, and potential roles in drug development. For researchers and scientists, a thorough understanding of these fundamental aspects is crucial for designing and executing robust experimental plans and for exploring the full therapeutic and biotechnological potential of this intriguing molecule.
References
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ResearchGate. What is the best method for fatty acid derivatization into FAMES for GC-MS analysis. [Date accessed: 2024 Jan 08]. Available from: [Link]
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National Institute of Standards and Technology. 7-Hexadecenoic acid, methyl ester, (Z)-. In: NIST Chemistry WebBook. NIST Standard Reference Database Number 69. Retrieved January 8, 2026, from [Link]
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FooDB. Showing Compound 7-Hexadecenoic acid (FDB004011). [Date accessed: 2024 Jan 08]. Available from: [Link]
- Gupta, V., Tyagi, S., & Tripathi, R. (2023). Hexadecanoic acid methyl ester, a potent hepatoprotective compound in leaves of Pistia stratiotes L. The Applied Biology & Chemistry Journal, 4(4), 118-120.
- Decsi, T., & Koletzko, B. (2020). Higher Availability of Long-Chain Monounsaturated Fatty Acids in Preterm than in Full-Term Human Milk. Nutrients, 12(10), 3175.
- Iwami, T., et al. (2021). Long-chain monounsaturated fatty acids improve endothelial function with altering microbial flora.
- Rustan, A. C., et al. (2001). Effects of long-chain monounsaturated and n-3 fatty acids on fatty acid oxidation and lipid composition in rats. Annals of Nutrition and Metabolism, 45(6), 253-261.
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